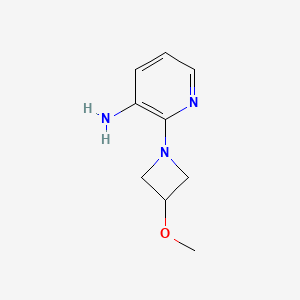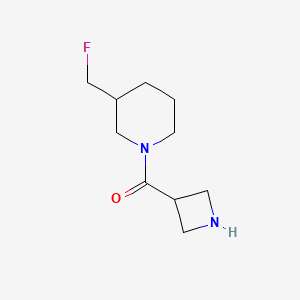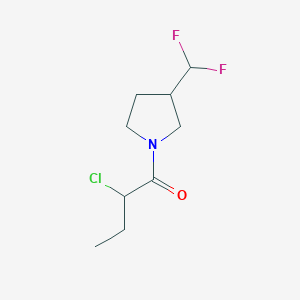
2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)butan-1-one
Vue d'ensemble
Description
2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C9H14ClF2NO and its molecular weight is 225.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tautomeric Equilibrium and Hydrogen Bonding
One study discusses the equilibrium between different tautomeric forms of a highly conjugated compound and its structural analysis through NMR and X-ray diffraction, highlighting the role of intramolecular hydrogen bonding (Ośmiałowski et al., 2002). Although this study does not directly relate to the chemical , it underscores the significance of understanding tautomeric forms and hydrogen bonding in designing and analyzing similar compounds.
Analytical Characterization of Novel Compounds
Another relevant study focuses on the analytical characterization of novel psychoactive substances, including a detailed examination of their structure through various spectroscopic methods (Liu et al., 2022). This approach is crucial for identifying and studying new chemical entities, including those with potential research applications in various scientific fields.
Excess Molar Enthalpies in Compound Mixtures
Research on the excess molar enthalpies of mixtures involving pyrrolidin-2-one with different alcohols at specific temperatures provides insights into the thermodynamic properties of mixtures, which is essential for understanding the solvation and interaction behaviors of similar pyrrolidine derivatives in solvent systems (Mehta et al., 1997).
Catalysis and Asymmetric Synthesis
The study of nickel-catalyzed cross-coupling reactions for the synthesis of allylic compounds highlights the role of catalysts in achieving regio- and enantioselectivity, an area of significant interest for the synthesis of complex molecules, including pyrrolidine derivatives (Nagel et al., 1998).
Mécanisme D'action
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds
Mode of action
The mode of action would depend on the specific biological target of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving binding to a specific site on a protein, which can influence the protein’s activity .
Biochemical pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Pyrrolidine derivatives are often designed to optimize these properties .
Result of action
The molecular and cellular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects. These could range from changes in cellular signaling to effects on cell growth or survival .
Action environment
The action of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .
Analyse Biochimique
Biochemical Properties
2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)butan-1-one plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The compound is known to interact with carbonic anhydrase isoenzymes, such as hCA I and hCA II, which are involved in several physiological processes . These interactions are primarily inhibitory, affecting the enzyme’s activity and, consequently, the biochemical pathways they regulate.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the mobility of certain protein loops, which can alter the protein’s function and stability . Additionally, it can impact the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity . This compound also affects gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has also revealed potential changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, the compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . This modulation can lead to changes in the overall metabolic profile of cells, influencing their growth and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its biological activity, as its concentration in specific areas influences its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can enhance or inhibit the compound’s activity, depending on the specific biochemical environment of the targeted compartment.
Propriétés
IUPAC Name |
2-chloro-1-[3-(difluoromethyl)pyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF2NO/c1-2-7(10)9(14)13-4-3-6(5-13)8(11)12/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAZABKIFZCVFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C1)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



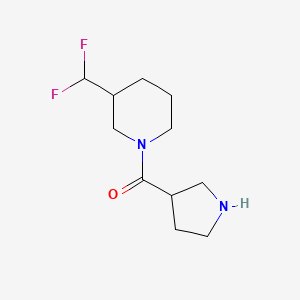


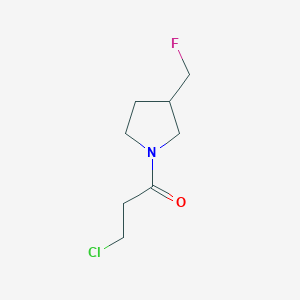
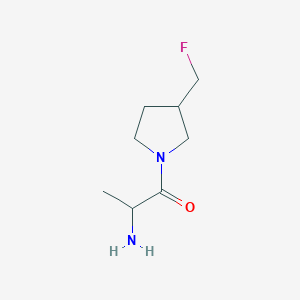

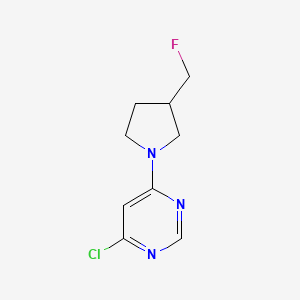
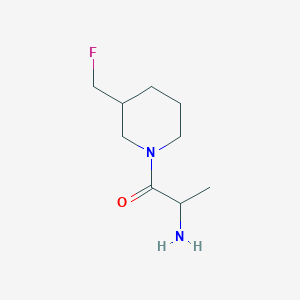
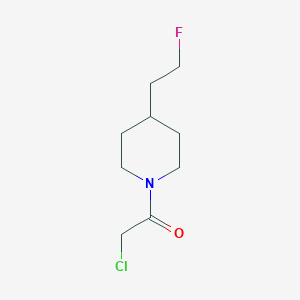
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)acetic acid](/img/structure/B1476583.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid](/img/structure/B1476584.png)
